molecular formula C6H7BrN2O2 B6597333 5-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid CAS No. 2385950-17-2

5-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B6597333
CAS No.: 2385950-17-2
M. Wt: 219.04 g/mol
InChI Key: BDUSYWZQYZPCRY-UHFFFAOYSA-N
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Description

5-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid: is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. This compound is characterized by the presence of a bromine atom at the 5-position, an ethyl group at the 1-position, and a carboxylic acid group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazine with 3-bromoacrylic acid under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as bromination, esterification, and cyclization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Pyrazole derivatives have shown activity against various enzymes, making them valuable in drug discovery .

Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with biological targets makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and materials with specific properties. Its derivatives are employed as intermediates in the production of pesticides and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through various pathways, such as competitive or non-competitive inhibition. The presence of the bromine atom and the carboxylic acid group enhances its binding affinity and specificity towards certain enzymes .

Comparison with Similar Compounds

  • 3-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid
  • 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid
  • 5-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid

Comparison: Compared to its analogs, 5-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid exhibits unique properties due to the presence of the bromine atom at the 5-position. This substitution can influence its reactivity and biological activity. For instance, the bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the ethyl group at the 1-position can affect the compound’s solubility and pharmacokinetic properties .

Properties

IUPAC Name

5-bromo-1-ethylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-2-9-5(7)3-4(8-9)6(10)11/h3H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUSYWZQYZPCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2385950-17-2
Record name 5-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid
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